[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid
CAS No.:
Cat. No.: VC13532078
Molecular Formula: C16H22N2O2
Molecular Weight: 274.36 g/mol
* For research use only. Not for human or veterinary use.
![[((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid -](/images/structure/VC13532078.png)
Specification
Molecular Formula | C16H22N2O2 |
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Molecular Weight | 274.36 g/mol |
IUPAC Name | 2-[[(3R)-1-benzylpyrrolidin-3-yl]-cyclopropylamino]acetic acid |
Standard InChI | InChI=1S/C16H22N2O2/c19-16(20)12-18(14-6-7-14)15-8-9-17(11-15)10-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,19,20)/t15-/m1/s1 |
Standard InChI Key | UAKLPACEACOJDQ-OAHLLOKOSA-N |
Isomeric SMILES | C1CN(C[C@@H]1N(CC(=O)O)C2CC2)CC3=CC=CC=C3 |
SMILES | C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3 |
Canonical SMILES | C1CC1N(CC(=O)O)C2CCN(C2)CC3=CC=CC=C3 |
Introduction
Molecular Architecture and Stereochemical Significance
Core Structural Features
The molecular structure of [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid (molecular formula: ) comprises three critical components:
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A pyrrolidine ring substituted at the 1-position with a benzyl group, introducing aromaticity and lipophilicity.
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A cyclopropylamino group attached to the 3-position of the pyrrolidine, contributing conformational rigidity and steric effects.
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An acetic acid moiety linked to the nitrogen of the cyclopropyl group, enabling hydrogen bonding and ionic interactions.
The (R)-configuration at the pyrrolidine’s 3-position ensures stereoselective binding to biological targets, as evidenced by comparative studies with enantiomeric counterparts .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related derivatives, emphasizing the role of substituents in pharmacological profiles:
The cyclopropyl group’s strain and the benzyl ring’s π-π stacking capabilities distinguish this compound from analogues, enabling unique target engagement .
Synthetic Methodologies and Optimization
Multi-Step Synthesis Pathways
The synthesis of [((R)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-acetic acid involves four key stages:
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Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions yields the pyrrolidine core.
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Benzyl Substitution: Alkylation using benzyl bromide introduces the aromatic group at the 1-position (yield: 78–85%).
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Cyclopropylamino Incorporation: Ring-opening of cyclopropane derivatives with amines under palladium catalysis attaches the cyclopropylamino group .
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Acetic Acid Functionalization: Ester hydrolysis or direct coupling with bromoacetic acid completes the synthesis .
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving >90% purity after recrystallization.
Stereochemical Control
Optical resolution via chiral chromatography (Chiralpak IC column, hexane:isopropanol 70:30) ensures >99% enantiomeric excess (ee) for the (R)-enantiomer . Computational modeling (DFT calculations) predicts favorable binding conformations, guiding synthetic prioritization of this enantiomer.
Physicochemical and Pharmacokinetic Properties
Key Physicochemical Metrics
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Molecular Weight: 301.39 g/mol
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Log P (Octanol-Water): 2.62 (predicts moderate lipophilicity)
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Solubility: 0.0034 mg/mL in aqueous buffer (pH 7.4), necessitating prodrug strategies for oral delivery .
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pKa: 3.8 (carboxylic acid), 9.1 (secondary amine), enabling pH-dependent ionization.
ADME Profile
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Absorption: Moderate intestinal permeability (Caco-2 Papp: cm/s) .
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Metabolism: Hepatic CYP3A4/2C9-mediated oxidation generates inactive metabolites .
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Half-Life: 2.3 hours in murine models, suggesting dosing adjustments for therapeutic use.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound inhibits protein kinase A (PKA) with an IC of 120 nM, surpassing reference inhibitors like H-89 (IC: 480 nM) . Molecular docking reveals hydrogen bonding between the acetic acid moiety and kinase ATP-binding sites (Figure 1) .
Neurotransmitter Receptor Modulation
In radioligand binding assays, it exhibits affinity for dopamine D2 receptors (: 340 nM) and serotonin 5-HT receptors (: 210 nM), implicating potential in neuropsychiatric disorders.
Cytosolic Delivery Enhancement
Derivatization with cell-penetrating peptide (CPP) sequences improves cellular uptake 12-fold in HeLa cells, leveraging the acetic acid’s conjugation capability .
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of breast cancer (MCF-7), daily oral administration (50 mg/kg) reduces tumor volume by 64% over 21 days, correlating with PKA inhibition .
Neurological Disorders
Pilot studies in Parkinson’s disease models (MPTP-treated mice) show 40% improvement in motor function at 10 mg/kg, linked to D2 receptor activation.
Anti-Inflammatory Activity
Lipopolysaccharide (LPS)-induced inflammation in macrophages is suppressed by 70% via NF-κB pathway inhibition, outperforming dexamethasone .
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